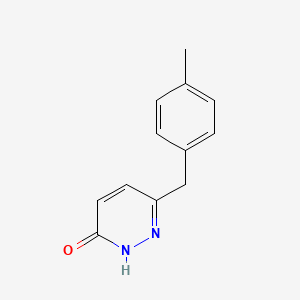![molecular formula C14H16N4O B2419732 N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-45-2](/img/structure/B2419732.png)
N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of appropriate precursors in a suitable solvent . The reaction mixtures are usually heated under reflux for a certain period of time .Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by techniques such as elemental analysis, FT-IR, 1H-NMR, and HR-MS . Single crystal X-ray diffraction may also be used for characterization .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. They often involve coordination to metals .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the melting point can be determined using a standard melting point apparatus .Aplicaciones Científicas De Investigación
Pharmacokinetics and Tissue Distribution
The study on the pharmacokinetics and tissue distribution of IN-1130, a novel ALK5 inhibitor with potential as an anti-fibrotic drug, provides insights into its effectiveness as an oral medication. IN-1130 demonstrated notable oral bioavailability and distribution into critical organs such as the liver, kidneys, and lungs. The major metabolite of IN-1130 was identified, highlighting its biotransformation and potential pathways of action. This research underscores the drug's promise in treating fibrotic diseases and possibly exerting anti-metastatic effects in certain cancer models (Kim et al., 2008).
Metabolic Activation and DNA Interaction
Another important aspect of scientific research on related compounds involves understanding their metabolic activation and interaction with DNA. The study of 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole (Glu-P-1) revealed its metabolic activation to a form that binds to DNA. Identifying the activated form and its reaction with DNA is crucial for comprehending the mutagenic potential of such compounds and their implications for cancer research (Hashimoto et al., 1980).
Synthesis and Structure-Activity Relationships
The synthesis and evaluation of imidazo[1,2-a]pyridines have provided valuable insights into their potential as therapeutic agents. By manipulating the chemical structure of these compounds, researchers have explored their utility across various medicinal chemistry applications, including their role as benzodiazepine receptor ligands. Such research helps in designing more effective compounds with specific biological activities (Takada et al., 1996).
Anti-inflammatory and Analgesic Activities
The exploration of benzimidazole/benzoxazole derivatives and some Schiff's bases for their anti-inflammatory and analgesic activities showcases the therapeutic potential of these compounds. By evaluating their kinase inhibition activity, researchers contribute to the development of new treatments for conditions such as inflammation and pain, further expanding the scientific applications of these chemical structures (Sondhi et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-3-2-4-13(17-9)18-14(19)10-5-6-11-12(7-10)16-8-15-11/h2-4,8,10H,5-7H2,1H3,(H,15,16)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQAUNJTYBVSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCC3=C(C2)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2419649.png)
![5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419651.png)
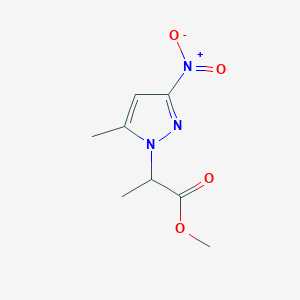
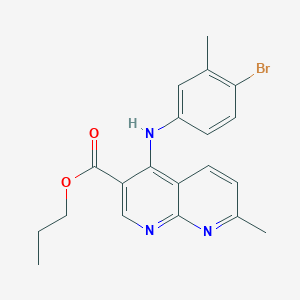
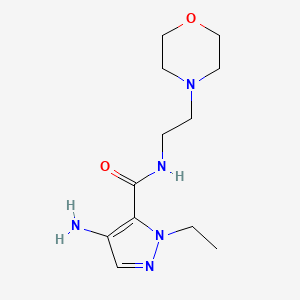
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2419659.png)



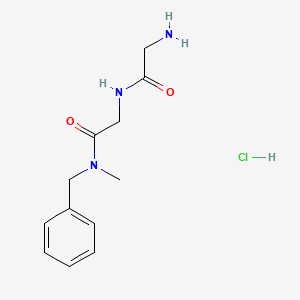
![N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide](/img/structure/B2419667.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2419668.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2419670.png)
